molecular formula C10H8BrFO B15333892 7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B15333892
M. Wt: 243.07 g/mol
InChI Key: SFISZUQKVPJEDS-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Introduction of bromine and fluorine atoms into the naphthalene ring.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

    Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of new materials with desirable electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydronaphthalen-2(1H)-one
  • 8-Fluoro-3,4-dihydronaphthalen-2(1H)-one
  • 7-Chloro-8-fluoro-3,4-dihydronaphthalen-2(1H)-one

Uniqueness

7-Bromo-8-fluoro-3,4-dihydronaphthalen-2(1H)-one is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

7-bromo-8-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8BrFO/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h2,4H,1,3,5H2

InChI Key

SFISZUQKVPJEDS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C(=C(C=C2)Br)F

Origin of Product

United States

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